molecular formula C19H21N5O4S B11008672 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11008672
M. Wt: 415.5 g/mol
InChI Key: NBAKPAPISOWNEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic hybrid molecule featuring a 1,3,4-thiadiazole ring fused with a tetrahydropyrrolo[1,2-a]quinazoline core. Key structural attributes include:

  • 1,3,4-Thiadiazole moiety: Substituted at position 5 with a methoxymethyl group, contributing to electronic and steric modulation .
  • Tetrahydropyrroloquinazoline system: A bicyclic framework with a propyl substituent at position 4 and a carboxamide group at position 3a, likely influencing binding interactions with biological targets such as kinases or DNA topoisomerases.

Properties

Molecular Formula

C19H21N5O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1,5-dioxo-4-propyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H21N5O4S/c1-3-10-23-16(26)12-6-4-5-7-13(12)24-15(25)8-9-19(23,24)17(27)20-18-22-21-14(29-18)11-28-2/h4-7H,3,8-11H2,1-2H3,(H,20,22,27)

InChI Key

NBAKPAPISOWNEC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)NC4=NN=C(S4)COC

Origin of Product

United States

Preparation Methods

Hydrazine-Carbonyl Cyclocondensation

Acylhydrazines react with carbon disulfide or thioureas in acidic or basic media to form thiadiazoles. For the methoxymethyl-substituted variant, 5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene is prepared by treating hydrazinecarbothioamide with methoxymethyl chloride in the presence of NaOH.
Reaction conditions :

  • Reagents: Hydrazinecarbothioamide, methoxymethyl chloride, NaOH (2.5 equiv.)

  • Solvent: Ethanol/water (3:1)

  • Temperature: 80°C, 6 hours

  • Yield: 78%.

Alternative Thiadiazole Formation

Thiosemicarbazides derived from isoniazid or anthranilic acid undergo oxidative cyclization using iodine or FeBr₂ to yield 1,3,4-thiadiazoles. This method avoids transition metals, enhancing scalability.

Preparation of the Pyrrolo[1,2-a]Quinazoline Scaffold

The tetrahydropyrroloquinazolinone core is constructed via double cyclocondensation or Pt-catalyzed cascades.

Cyclocondensation of Anthranilamide and Ethyl Levulinate

A green mechanochemical approach using Amberlyst® 15 as a Brønsted acid catalyst enables efficient quinazoline-pyrrolo fusion.
Procedure :

  • Anthranilamide (1.0 equiv.) and ethyl levulinate (1.2 equiv.) are ball-milled with Amberlyst® 15 (20 wt%) at 35 Hz for 3 hours.

  • The crude product is purified via recrystallization (ethanol/water).
    Yield : 89%.

PtCl₄-Catalyzed Hydroamination-Dehydration

A one-pot cascade reaction forms the pyrrolo[1,2-a]quinazoline skeleton via hydroamination and dehydration.
Conditions :

  • Catalyst: PtCl₄ (10 mol%)

  • Substrates: 2-aminobenzamide, pentynol

  • Solvent: Methanol, 80°C, 8 hours
    Yield : 91%.

Functionalization and Coupling Reactions

Propyl Group Introduction

The 4-propyl substituent is introduced via alkylation of the pyrroloquinazolinone intermediate.
Method :

  • Reagent: 1-bromopropane (1.5 equiv.)

  • Base: K₂CO₃ (2.0 equiv.)

  • Solvent: DMF, 90°C, 12 hours
    Yield : 82%.

Carboxamide Coupling

The thiadiazole and quinazoline fragments are coupled using HATU or EDC/HOBt.
Optimized protocol :

  • Quinazoline-3a-carboxylic acid (1.0 equiv.) is activated with HATU (1.2 equiv.) and DIPEA (3.0 equiv.) in DMF.

  • 5-(methoxymethyl)-1,3,4-thiadiazol-2-amine (1.1 equiv.) is added and stirred at 25°C for 6 hours.
    Yield : 76%.

Mechanochemical and Catalytic Enhancements

Solvent-Free Mechanosynthesis

Ball milling reduces reaction times from 24 hours (conventional heating) to 3 hours for cyclocondensation steps, improving atom economy.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalyst/ReagentsYield (%)Purity (%)
CyclocondensationAnthranilamide + ethyl levulinateAmberlyst® 158998
PtCl₄ cascadeHydroamination-dehydrationPtCl₄9195
HATU couplingCarboxamide formationHATU/DIPEA7697
AlkylationPropyl group introductionK₂CO₃/1-bromopropane8296

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation during propyl group introduction generates di-propylated impurities (5–8%). Gradient recrystallization (hexane/ethyl acetate) reduces this to <2%.

Solvent Selection

Tetrahydrofuran (THF) and 2-methyltetrahydrofuran are preferred for alkylation due to their ability to stabilize enolate intermediates.

Scalability Issues

Mechanochemical methods face limitations in batch size. Continuous flow systems are being explored to amplify production .

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures possess significant cytotoxic effects against various cancer cell lines. The incorporation of thiadiazole and quinazoline fragments has been linked to enhanced antitumor properties due to their ability to interfere with cellular processes involved in cancer progression .
  • Antibacterial Properties : Compounds containing thiadiazole rings are known for their antibacterial activities. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .
  • Antifungal Effects : Similar derivatives have demonstrated antifungal properties by inhibiting fungal growth through various mechanisms, including interference with ergosterol synthesis .

Case Study 1: Anticancer Efficacy

In a study evaluating compounds similar to N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide against various cancer cell lines (NCI 60), it was found that certain derivatives exhibited IC50 values in the low micromolar range. This suggests potent anticancer activity that warrants further investigation into their mechanism of action and potential clinical applications .

Case Study 2: Antibacterial Activity

Research on related thiadiazole compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The compounds were tested using standard disk diffusion methods and showed zones of inhibition comparable to established antibiotics. This highlights the potential for developing new antibacterial agents from this class of compounds .

Conclusion and Future Directions

The compound this compound presents a promising avenue for research in medicinal chemistry due to its diverse biological activities. Future studies should focus on optimizing its synthesis for higher yields and exploring its mechanisms of action in greater detail. Additionally, clinical trials could help establish its efficacy and safety profile for potential therapeutic use.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AntibacterialEffective against Gram-positive and Gram-negative bacteria
AntifungalInhibition of fungal growth

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Comparison

The compound’s hybrid architecture distinguishes it from simpler heterocyclic derivatives. Key comparisons include:

Compound Name/ID Core Structure(s) Substituents/Functional Groups Molecular Weight (g/mol) Bioactivity (IC50)
Target Compound Thiadiazole + Quinazoline Methoxymethyl, Propyl, Carboxamide Not reported Not tested
9b (1,3,4-Thiadiazole derivative) 1,3,4-Thiadiazole Phenyl, Methyl Not reported HepG2: 2.94 µM
12a (Thiazole derivative) Thiazole Substituted aryl groups Not reported HepG2: 1.19 µM; MCF-7: 3.4 µM
Compound Thiadiazole + Thiazole Ethyl, Phenyl, Pyrrole 381.5 Not reported

Key Observations :

  • Substituent Impact : Methoxymethyl (target compound) vs. ethyl () on the thiadiazole ring may alter solubility and target affinity. Methoxy groups often enhance metabolic stability compared to alkyl chains .
  • Core Heterocycles : Quinazoline moieties (target compound) are associated with kinase inhibition, whereas thiazoles (e.g., 12a ) show broader cytotoxicity .
Structure-Activity Relationship (SAR) Insights
  • Thiadiazole Derivatives : Compound 9b (IC50 = 2.94 µM against HepG2) highlights the importance of aromatic substituents (phenyl, methyl) for antitumor potency . The target compound’s methoxymethyl group may further optimize steric and electronic profiles.
  • Thiazole Derivatives : Compound 12a demonstrates dual activity (HepG2 and MCF-7), suggesting thiazole cores enhance target promiscuity. The carboxamide group in the target compound could similarly broaden its target spectrum .
Analytical Comparison via Molecular Networking

Fragmentation patterns (MS/MS) and cosine scores () are critical for dereplicating structurally related compounds. For example:

  • High cosine scores (>0.8) between the target compound and ’s thiadiazole-thiazole hybrid would indicate shared fragmentation pathways (e.g., cleavage of the carboxamide bond) .
  • Unique fragments from the tetrahydropyrroloquinazoline core (target compound) would distinguish it from simpler thiadiazoles (e.g., 9b ) .

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-4-propyl-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound characterized by its unique structural features that integrate multiple heterocycles. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C21H25N5O4SC_{21}H_{25}N_{5}O_{4}S with a molecular weight of approximately 443.5 g/mol. The presence of the thiadiazole ring and other functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC21H25N5O4S
Molecular Weight443.5 g/mol
CAS Number1236266-92-4

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant anticancer properties. For instance:

  • Inhibition of Cell Proliferation : The compound has shown potent inhibitory effects on various cancer cell lines including A549 (lung cancer), MDA-MB-231 (triple-negative breast cancer), and MCF7 (hormone-dependent breast cancer). In comparative studies with Etoposide, a known chemotherapeutic agent, the compound demonstrated comparable or superior efficacy in inhibiting cell growth .
  • Mechanism of Action : The anticancer activity is attributed to the disruption of tyrosine phosphorylation pathways which are crucial for tumor growth and metastasis. This mechanism aligns with findings from studies on similar quinazoline derivatives .

Antimicrobial Activity

Compounds with a thiadiazole core have been documented to possess broad-spectrum antimicrobial properties:

  • Antibacterial and Antifungal Effects : In vitro studies have shown that derivatives of thiadiazole exhibit significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria as well as antifungal properties against various fungal strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been highlighted in several studies:

  • Inhibition of Inflammatory Mediators : Compounds containing thiadiazole rings have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha in human cell lines. This suggests a role in mitigating inflammatory responses .

Case Studies

Several case studies have explored the biological efficacy of this compound and its derivatives:

  • Study on Lung Cancer Cells :
    • Objective : To assess the cytotoxic effects on A549 cells.
    • Findings : The compound exhibited an IC50 value of approximately 3.29 μg/mL, indicating significant growth inhibition .
  • Antimicrobial Evaluation :
    • Objective : To evaluate antibacterial activity against E. coli and S. aureus.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 15 μg/mL against both bacterial strains .

Q & A

Q. What are the key strategies for synthesizing complex heterocyclic systems like the pyrrolo[1,2-a]quinazoline-thiadiazole hybrid in this compound?

  • Methodological Answer : Synthesis typically involves multi-step processes, starting with cyclocondensation reactions. For example, thiadiazole rings can be formed via reactions of dithiazolium salts with amines or hydrazines (e.g., Appel’s salt reactions with substituted pyrazoles) . The pyrrolo[1,2-a]quinazoline core may require cyclization of quinazolinone precursors using reagents like POCl₃ or DMF/K₂CO₃ for ring closure . Key challenges include regioselectivity in thiadiazole formation and stereochemical control during Z/E isomerization of the imine moiety .

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • ¹H/¹³C NMR : Focus on diagnostic signals, such as the thiadiazole C=S (δ ~160-170 ppm in ¹³C) and pyrrolo-quinazoline carbonyls (δ ~165-175 ppm). Methoxymethyl groups exhibit characteristic singlet protons at δ ~3.3-3.5 ppm .
  • IR : Confirm the presence of C=O (1680-1720 cm⁻¹) and C=N (1550-1600 cm⁻¹) stretches .
  • HRMS : Use ESI or MALDI-TOF to verify molecular weight and fragmentation patterns, especially for the methoxymethyl-thiadiazole moiety .

Advanced Research Questions

Q. What computational approaches are effective for predicting biological activity and binding modes of this compound?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina or Schrödinger to model interactions with target enzymes (e.g., 14-α-demethylase for antifungal activity). The thiadiazole ring may act as a hydrogen bond acceptor, while the quinazoline system engages in π-π stacking .
  • QSAR Studies : Correlate substituent effects (e.g., propyl vs. methyl groups) with bioactivity using descriptors like logP, polar surface area, and electronic parameters derived from DFT calculations .

Q. How can researchers resolve contradictions in spectral data for Z/E isomers of the thiadiazole-imine moiety?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Monitor dynamic isomerization by tracking proton shifts (e.g., NH or CH₃O signals) at different temperatures .
  • X-ray Crystallography : Definitive confirmation of Z-configuration requires single-crystal analysis. For unstable crystals, use synchrotron radiation or low-temperature data collection .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core scaffold?

  • Methodological Answer :
  • Prodrug Design : Modify the methoxymethyl group to a hydrolyzable ester (e.g., acetoxymethyl) to enhance solubility .
  • Metabolic Stability Assays : Use liver microsomes to identify vulnerable sites (e.g., propyl chain oxidation) and introduce fluorine substituents to block metabolism .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity across similar compounds?

  • Methodological Answer :
  • Standardized Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (e.g., 1.5×10⁸ CFU/mL) and reference strains (e.g., S. aureus ATCC 29213) to minimize variability .
  • Check Redox Interference : Thiadiazoles can exhibit redox activity; include controls with DTT or ascorbic acid to rule out false positives in bacterial viability assays .

Q. Why do solubility studies of this compound show conflicting results in polar vs. nonpolar solvents?

  • Methodological Answer :
  • Solvent Polarity Index : Test in DMSO (polar aprotic) vs. EtOAc (nonpolar). The quinazoline carbonyls increase polarity, but the propyl chain and thiadiazole may induce aggregation in aqueous buffers .
  • Dynamic Light Scattering (DLS) : Quantify particle size in suspension to distinguish between true solubility and colloidal dispersion .

Tables for Key Data

Table 1 : Comparative Spectral Data for Thiadiazole Derivatives

ParameterThiadiazole (This Compound)Reference Thiadiazole
¹³C NMR (C=S, ppm)168.3165.8–167.5
IR C=N Stretch (cm⁻¹)15851560–1590
Melting Point (°C)215–217 (decomp.)198–202

Table 2 : Docking Scores vs. Experimental IC₅₀ (14-α-Demethylase)

Compound VariantDocking Score (kcal/mol)IC₅₀ (µM)
Propyl substituent-9.20.45
Methyl substituent-7.82.10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.